Synthetic Yield Advantage: 82% Isolated Yield in Friedel–Crafts Acylation of Oxindole vs. Alternative Routes
5-(Bromoacetyl)-2-oxoindoline is prepared via Friedel–Crafts acylation of oxindole (2-oxoindole, CAS 59-48-3) with bromoacetyl chloride in the presence of aluminum chloride in 1,2-dichloroethane. This one-step protocol delivers an 82% isolated yield after a 6-hour reaction period [1]. The 5-acetyl analog (CAS 64483-69-8) is synthesized via an analogous Friedel–Crafts route using acetyl chloride under comparable Lewis acid conditions, but requires careful control of exothermicity and typically yields in the range of 65–75% without chromatographic purification . The 7–17 percentage-point yield advantage translates directly to reduced raw material costs and increased throughput for scale-up operations.
| Evidence Dimension | Isolated synthetic yield (Friedel–Crafts acylation of oxindole core) |
|---|---|
| Target Compound Data | 82% yield (one-step, 6 h reaction) |
| Comparator Or Baseline | 5-Acetyl-2-oxoindoline: 65–75% yield (acetyl chloride, analogous conditions) |
| Quantified Difference | +7 to +17 percentage points absolute yield advantage |
| Conditions | AlCl₃ catalyst, 1,2-dichloroethane solvent, oxindole starting material |
Why This Matters
Higher isolated yield reduces per-gram procurement cost of downstream products derived from this intermediate.
- [1] Molaid. Reaction Information: 5-(Bromoacetyl)-2-oxoindoline synthesis from 2-oxoindole. 82% yield. View Source
